molecular formula C25H28Cl2N2O4 B12024701 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12024701
M. Wt: 491.4 g/mol
InChI Key: GDIYQCSQHIINRW-LNVKXUELSA-N
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Description

5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, dimethylamino, and dichlorophenyl groups.

Preparation Methods

The synthesis of 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dichlorophenyl group can be reduced to form a phenyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one include:

    5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: Differing by the presence of a methoxy group instead of an isopropoxy group.

    5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-ethoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: Differing by the presence of an ethoxy group instead of an isopropoxy group.

These similar compounds highlight the uniqueness of the original compound due to the specific combination of functional groups, which can result in different chemical and biological properties.

Properties

Molecular Formula

C25H28Cl2N2O4

Molecular Weight

491.4 g/mol

IUPAC Name

(4Z)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28Cl2N2O4/c1-14(2)33-20-9-7-17(12-15(20)3)23(30)21-22(16-6-8-18(26)19(27)13-16)29(11-10-28(4)5)25(32)24(21)31/h6-9,12-14,22,30H,10-11H2,1-5H3/b23-21-

InChI Key

GDIYQCSQHIINRW-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)Cl)Cl)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)Cl)Cl)O)OC(C)C

Origin of Product

United States

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